3-Chloro-2-butanone
Overview
Description
3-Chloro-2-butanone, also known as 1-chloroethyl methyl ketone, is an organic compound with the molecular formula C4H7ClO. It is a chlorinated derivative of butanone and is characterized by the presence of a chlorine atom attached to the second carbon of the butanone structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
3-Chloro-2-butanone is a chemical compound with the molecular formula C4H7ClO It’s known to react with 1,4-dianion of acetophenone n-ethoxycarbonylhydrazone .
Mode of Action
The mode of action of this compound involves its reaction with 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone to yield pyrazoline derivatives . Pyrazoline derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Biochemical Analysis
Biochemical Properties
3-Chloro-2-butanone has been used in the production of chiral alcohols from acetophenone derivatives, β-ketoesters, and N-Boc-3-pyrrolidinone by recombinant E. coli cells . It reacts with 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone to yield pyrazoline derivatives .
Molecular Mechanism
It’s known that it can react with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-butanone can be synthesized through the chlorination of 2-butanone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature to ensure the selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of 2-butanone using chlorine gas. The process is carried out in large reactors with precise control over temperature and pressure to achieve high yields and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to 3-chloro-2-butanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed:
Substitution: Formation of 2-butanone derivatives with different functional groups.
Reduction: Formation of 3-chloro-2-butanol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-Chloro-2-butanone is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: this compound is employed in the production of chiral alcohols and other fine chemicals.
Comparison with Similar Compounds
3-Bromo-2-butanone: Similar in structure but with a bromine atom instead of chlorine.
2-Chloro-3-butanone: Chlorine atom attached to the third carbon instead of the second.
3-Chlorobutan-2-one: Another name for 3-chloro-2-butanone.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the position of the chlorine atom. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-chlorobutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-3(5)4(2)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMRLHCSLQUXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863319 | |
Record name | (+/-)-3-Chloro-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4091-39-8 | |
Record name | 3-Chloro-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4091-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanone, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+/-)-3-Chloro-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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